molecular formula C11H17N3O4 B11951807 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-ethylpentanoic acid CAS No. 79333-30-5

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-ethylpentanoic acid

Katalognummer: B11951807
CAS-Nummer: 79333-30-5
Molekulargewicht: 255.27 g/mol
InChI-Schlüssel: AVTNFXVHJKXNSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-ethylpentanoic acid is a complex organic compound with a molecular formula of C12H19N3O4 It is characterized by the presence of a pyrimidine ring substituted with amino and hydroxyl groups, and an ethylpentanoic acid side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-ethylpentanoic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with ethylpentanoic acid precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and pH adjustments to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-ethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino and hydroxyl groups on the pyrimidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Wissenschaftliche Forschungsanwendungen

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-ethylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-ethylpentanoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups on the pyrimidine ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in metabolic pathways, influencing various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid
  • 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)pentanoic acid

Uniqueness

Compared to similar compounds, 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-ethylpentanoic acid is unique due to its specific ethylpentanoic acid side chain, which may confer distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Eigenschaften

CAS-Nummer

79333-30-5

Molekularformel

C11H17N3O4

Molekulargewicht

255.27 g/mol

IUPAC-Name

5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-2-ethylpentanoic acid

InChI

InChI=1S/C11H17N3O4/c1-2-6(10(17)18)4-3-5-7-8(15)13-11(12)14-9(7)16/h6H,2-5H2,1H3,(H,17,18)(H4,12,13,14,15,16)

InChI-Schlüssel

AVTNFXVHJKXNSU-UHFFFAOYSA-N

Kanonische SMILES

CCC(CCCC1=C(N=C(NC1=O)N)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.